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E hydrochloride

Cat. No.: B596395 Get Quote

Technical Guide: 4-(Methylamino)cyclohexanone
Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the molecular structure and

physicochemical properties of 4-(methylamino)cyclohexanone hydrochloride. While this

compound is a structural analog to intermediates used in the synthesis of various

pharmacologically active molecules, publicly available experimental data on its specific

biological activity and detailed spectroscopic characterization is limited. This document

compiles the available information and presents theoretical and generalized protocols for its

synthesis and analysis to aid researchers in their investigations.

Molecular Structure and Properties
4-(methylamino)cyclohexanone hydrochloride is a simple cyclohexanone derivative

featuring a secondary amine. The hydrochloride salt form enhances its stability and solubility in

aqueous media. Its core structure consists of a six-membered carbon ring containing a ketone
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functional group and a methylamino substituent at the C-4 position. The amine is protonated in

the hydrochloride salt.

Physicochemical Data
The key identifying and physical properties of 4-(methylamino)cyclohexanone hydrochloride
are summarized below.

Property Value Reference(s)

IUPAC Name
4-(methylamino)cyclohexan-1-

one
[1]

CAS Number 1260794-25-9 [2]

Molecular Formula C₇H₁₄ClNO [2]

Molecular Weight 163.65 g/mol [2]

Purity (Typical) ≥95% [2]

Free Base CAS Number 2976-84-3 [1][3]

Free Base Formula C₇H₁₃NO [1]

Free Base Mol. Weight 127.18 g/mol [1]

Structural Diagram
Caption: 2D representation of 4-(methylamino)cyclohexanone hydrochloride.

Spectroscopic and Analytical Data
Disclaimer: Experimental spectroscopic data for 4-(methylamino)cyclohexanone
hydrochloride is not readily available in peer-reviewed literature or major chemical databases.

The data presented below is based on theoretical predictions and characteristic values for

similar functional groups. Researchers must perform experimental validation.

Predicted Spectroscopic Data
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Technique Expected Observations

¹H NMR

- Cyclohexyl Protons (8H): Complex multiplets

expected in the δ 1.5-3.0 ppm range. Protons

alpha to the carbonyl (C2, C6) would be further

downfield (δ 2.2-2.6 ppm). Protons alpha to the

nitrogen (C4) would also be downfield. - N-

Methyl Protons (3H): A singlet or doublet (if

coupled to N-H) around δ 2.5-2.8 ppm. - Amine

Protons (2H): A broad singlet, highly dependent

on solvent and concentration, likely downfield (δ

7.0-9.0 ppm) due to protonation.

¹³C NMR

- Carbonyl Carbon (C=O): A signal in the δ 205-

215 ppm range. - C-N Carbon: A signal around δ

50-60 ppm. - Cyclohexyl Carbons: Signals for

the remaining four CH₂ groups between δ 25-45

ppm. - N-Methyl Carbon: A signal around δ 30-

35 ppm.

FT-IR (ATR)

- N⁺-H Stretch: Broad absorption band from

2400-3200 cm⁻¹. - C-H Stretch (Aliphatic):

Sharp peaks between 2850-3000 cm⁻¹. - C=O

Stretch (Ketone): Strong, sharp absorption band

around 1710-1725 cm⁻¹.

Mass Spectrometry

- Molecular Ion (Free Base): The expected [M]⁺

peak for the free base (C₇H₁₃NO) would be at

m/z 127.10. The hydrochloride salt would likely

show the protonated molecule [M+H]⁺ at m/z

128.11 in ESI+. - Key Fragments:

Fragmentation would likely involve alpha-

cleavage adjacent to the ketone or nitrogen, and

loss of the methylamino group.

Experimental Protocols
Proposed Synthesis via Reductive Amination
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While a specific protocol for 4-(methylamino)cyclohexanone is not widely published, a standard

and effective method would be the reductive amination of 1,4-cyclohexanedione. This method

is safer and often higher-yielding than alternatives like the Mannich reaction for this specific

isomer.

Workflow Diagram:

Reactants

Reaction Step Workup & Purification Final Product

1,4-Cyclohexanedione

Mix in Methanol
(pH adjustment if needed)

Methylamine (aq. or HCl salt)
Add Reducing Agent

(e.g., NaBH₃CN)
Stir at Room Temp

(e.g., 12-24h) Quench Reaction Solvent Extraction Purify via Column Chromatography Isolate Free Base Treat with HCl in Ether 4-(Methylamino)cyclohexanone HCl

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Methodology:

Reaction Setup: To a solution of 1,4-cyclohexanedione (1.0 eq) in methanol, add an aqueous

solution of methylamine (1.1 eq). If using methylamine hydrochloride, add a non-interfering

base like triethylamine (1.1 eq) to liberate the free amine.

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation

of the intermediate imine/enamine.

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such

as sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise, ensuring the temperature

remains below 10 °C.

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).
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Workup: Carefully quench the reaction by adding 1M HCl to decompose any remaining

reducing agent. Basify the solution with aqueous NaOH (e.g., 2M) to a pH > 10.

Extraction: Extract the aqueous layer multiple times with an organic solvent such as

dichloromethane or ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product (the free base) can be purified

using silica gel column chromatography.

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent

(e.g., diethyl ether or ethyl acetate). Add a solution of HCl in ether (1.0 eq) dropwise with

stirring. The hydrochloride salt should precipitate out of the solution.

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and

dry under vacuum to yield the final product.

General Protocol for Analytical Characterization
The following outlines a general workflow for the structural confirmation and purity analysis of

the synthesized product.

Workflow Diagram:

Spectroscopic Analysis Purity Analysis

Synthesized Product
(4-(Methylamino)cyclohexanone HCl)

¹H and ¹³C NMR
(Solvent: D₂O or DMSO-d₆)

FT-IR (ATR)
(Solid Sample)

High-Res Mass Spec
(ESI-TOF)

HPLC-UV/MS
(Purity Assessment)

Data Interpretation &
Structure Confirmation
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Caption: General workflow for analytical characterization.

Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., D₂O, DMSO-d₆).

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Process the data and compare the observed chemical shifts, multiplicities, and

integrations with the expected values for the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory.

Collect the spectrum over a range of 4000-400 cm⁻¹.

Identify characteristic absorption bands corresponding to the functional groups (C=O, N⁺-

H, C-H) present in the molecule.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution

mass analyzer (e.g., Time-of-Flight, TOF).

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion

[M+H]⁺ and confirm the exact mass.

Potential Applications and Future Research
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Given its structure as a functionalized cyclohexanone, this compound could serve as a

valuable building block in medicinal chemistry. It may be a precursor for more complex

molecules with potential therapeutic applications, analogous to how related

aminocyclohexanones are key intermediates in the synthesis of analgesics like Ketamine and

Tramadol.[4]

Further research is required to:

Experimentally validate the proposed synthesis and analytical characterization.

Explore its potential as a scaffold in the development of novel chemical entities.

Conduct biological screening to determine if the molecule itself possesses any

pharmacological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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